molecular formula C24H38O4 B582847 3beta,5beta-Dihydroxy Drospirenone Ring-opened Alcohol Impurity CAS No. 82543-18-8

3beta,5beta-Dihydroxy Drospirenone Ring-opened Alcohol Impurity

Cat. No. B582847
CAS RN: 82543-18-8
M. Wt: 390.564
InChI Key: ZDMZCRYKODGNBZ-FQKVVJEISA-N
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Description

“3beta,5beta-Dihydroxy Drospirenone Ring-opened Alcohol Impurity” is an intermediate in the preparation of labelled Drospirenone . It has a molecular formula of C24H34D4O4 and a molecular weight of 394.58 .


Molecular Structure Analysis

The molecular structure of “3beta,5beta-Dihydroxy Drospirenone Ring-opened Alcohol Impurity” is complex. It has a molecular formula of C24H38O4 . The InChI representation of its structure is InChI=1S/C24H38O4/c1-21-7-4-13 (26)12-24 (21,28)17-10-14 (17)19-16 (21)5-8-22 (2)20 (19)15-11-18 (15)23 (22,27)6-3-9-25/h13-20,25-28H,3-12H2,1-2H3/t13-,14-,15+,16-,17+,18-,19+,20-,21+,22-,23-,24+/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3beta,5beta-Dihydroxy Drospirenone Ring-opened Alcohol Impurity” include a molecular weight of 390.6 g/mol . The compound has a XLogP3-AA value of 2.5 , which is a measure of its lipophilicity, indicating how easily it can dissolve in fat compared to water.

Scientific Research Applications

Enzyme Activity and Inhibition

Research indicates that certain enzymes, such as human alcohol dehydrogenase (ADH) 1C*2, show activity with steroids like 5beta-pregnan-3beta-ol-20-one, which share structural similarities with 3beta,5beta-Dihydroxy Drospirenone. These steroids may act as substrates or inhibitors for such enzymes, potentially impacting metabolic processes (Plapp & Berst, 2003).

Synthesis and Biological Testing

The synthesis and testing of steroidal compounds, including those with 5beta-hydroxy functionalities like 3beta,5beta-Dihydroxy Drospirenone, are of interest for developing potential insecticides. Their biological activity, such as antiecdysteroid effects, is explored in various organisms, including mosquitoes (Rivera et al., 2006).

Analytical and Structural Studies

The preparation and characterization of 5beta-cholestane derivatives provide insights into the structural aspects of similar compounds, like 3beta,5beta-Dihydroxy Drospirenone. These studies are crucial for understanding their biological functions and potential applications in medicinal chemistry (Dayal et al., 1978).

Biochemical Implications

Investigations into the metabolism of steroidal compounds in various biological systems can offer valuable information about the role and impact of similar compounds, including 3beta,5beta-Dihydroxy Drospirenone. Such studies may reveal the metabolic pathways and interactions with other biochemical compounds (Shefer et al., 1975).

Future Directions

As “3beta,5beta-Dihydroxy Drospirenone Ring-opened Alcohol Impurity” is an intermediate in the preparation of labelled Drospirenone , its future use may continue to be in the synthesis of this and potentially other related compounds.

properties

IUPAC Name

(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-21-7-4-13(26)12-24(21,28)17-10-14(17)19-16(21)5-8-22(2)20(19)15-11-18(15)23(22,27)6-3-9-25/h13-20,25-28H,3-12H2,1-2H3/t13-,14-,15+,16-,17+,18-,19+,20-,21+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMZCRYKODGNBZ-FQKVVJEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5(CCCO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCCO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036466
Record name 17-(3-Hydroxypropyl)-6beta,7beta,15beta,16beta-dimethyleneandrostane-3beta,5beta,17beta-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82543-18-8
Record name (3S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-Octadecahydro-17-(3-hydroxypropyl)-10,13-dimethyl-5H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-3,5,17-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82543-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17 alpha-(3-Hydroxypropyl)-6 beta,7 beta;15 beta,16 beta-dimethylene-5 beta-androstane-3 beta,5,17 beta-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082543188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(3-Hydroxypropyl)-6beta,7beta,15beta,16beta-dimethyleneandrostane-3beta,5beta,17beta-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17 alpha-(3-Hydroxypropyl)-6 beta,7 beta;15 beta,16 beta-dimethylene-5 beta-androstane-3 beta,5,17 beta-triol
Source European Chemicals Agency (ECHA)
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